

# (3-Amino-4-methoxyphenyl)boronic acid hydrochloride chemical properties

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## Compound of Interest

**Compound Name:** (3-Amino-4-methoxyphenyl)boronic acid hydrochloride

**Cat. No.:** B1520547

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An In-depth Technical Guide to **(3-Amino-4-methoxyphenyl)boronic acid hydrochloride**

## Introduction: A Versatile Building Block in Modern Synthesis

**(3-Amino-4-methoxyphenyl)boronic acid hydrochloride** is a specialized arylboronic acid derivative that has garnered significant attention from researchers in medicinal chemistry, drug discovery, and materials science. Its unique trifunctional nature—possessing a reactive boronic acid moiety, an electron-donating methoxy group, and a nucleophilic amino group—makes it an invaluable synthon for constructing complex molecular architectures. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its freebase, making it a preferred reagent in many laboratory settings.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **(3-Amino-4-methoxyphenyl)boronic acid hydrochloride**. It is designed for scientists and professionals who seek to leverage this reagent's capabilities in their research and development endeavors, particularly in the realm of palladium-catalyzed cross-coupling reactions for the synthesis of novel biaryl compounds and other advanced materials.

## Core Physicochemical and Structural Properties

The utility of any chemical reagent is fundamentally governed by its physical and chemical properties. **(3-Amino-4-methoxyphenyl)boronic acid hydrochloride** is a solid material whose stability and reactivity are influenced by its structure. The presence of the boronic acid group makes the molecule susceptible to dehydration to form boroxines (anhydrides), while the hydrochloride salt of the amino group improves its shelf-life and moisture resistance.

Property	Value	Source(s)
CAS Number	895525-75-4	[1]
Molecular Formula	C <sub>7</sub> H <sub>11</sub> BClNO <sub>3</sub>	Derived from Structure
Molecular Weight	203.44 g/mol	Derived from Formula
Appearance	Cream to light-colored solid/powder	[2]
Melting Point	154 - 156 °C (309.2 - 312.8 °F)	[2]
Stability	Moisture sensitive; stable under recommended storage	[2]
Solubility	No specific data available, but generally soluble in polar organic solvents like methanol or DMSO.	General Knowledge

Note: The corresponding free base, (3-Amino-4-methoxyphenyl)boronic acid, is registered under CAS Number 879893-98-8.[3][4][5]

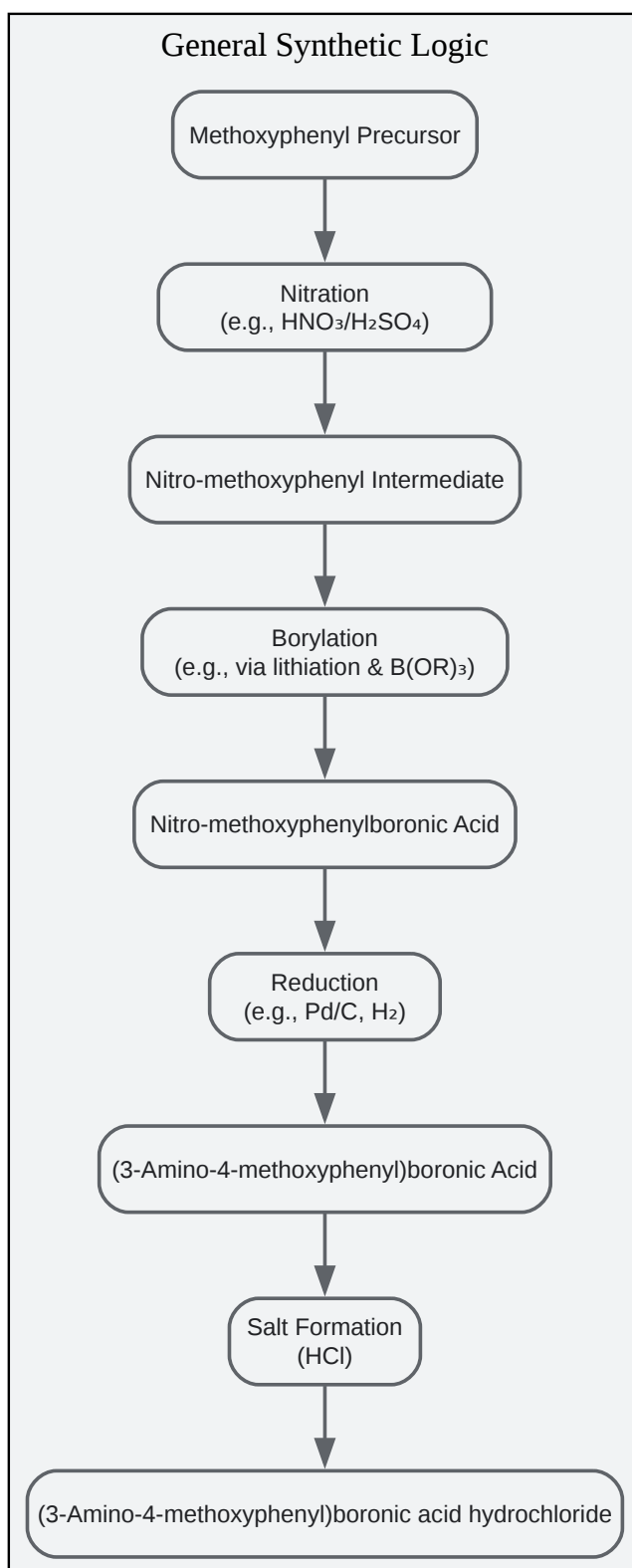
## Synthesis and Reactivity Profile

### General Synthetic Pathway

The synthesis of substituted phenylboronic acids like (3-Amino-4-methoxyphenyl)boronic acid typically involves a multi-step process starting from readily available precursors. A common and logical approach involves the nitration of a suitable methoxy-substituted aromatic compound, followed by introduction of the boronic acid group, and subsequent reduction of the nitro group to the desired amine. A representative synthesis is outlined in the patent literature for analogous compounds.[6]

The general logic for such a synthesis is as follows:

- Nitration: An appropriate methoxyphenyl precursor is nitrated to introduce a nitro group at the desired position. This step directs the subsequent functionalization.
- Borylation: The nitro-substituted intermediate is then converted to a boronic acid or a boronate ester. This can be achieved through various methods, including metal-halogen exchange followed by reaction with a trialkyl borate.
- Reduction: The nitro group is selectively reduced to an amino group, commonly via catalytic hydrogenation (e.g., using Pd/C and H<sub>2</sub> gas), to yield the final aminophenylboronic acid.[\[6\]](#)
- Salt Formation: The resulting amine is treated with hydrochloric acid to form the stable hydrochloride salt.



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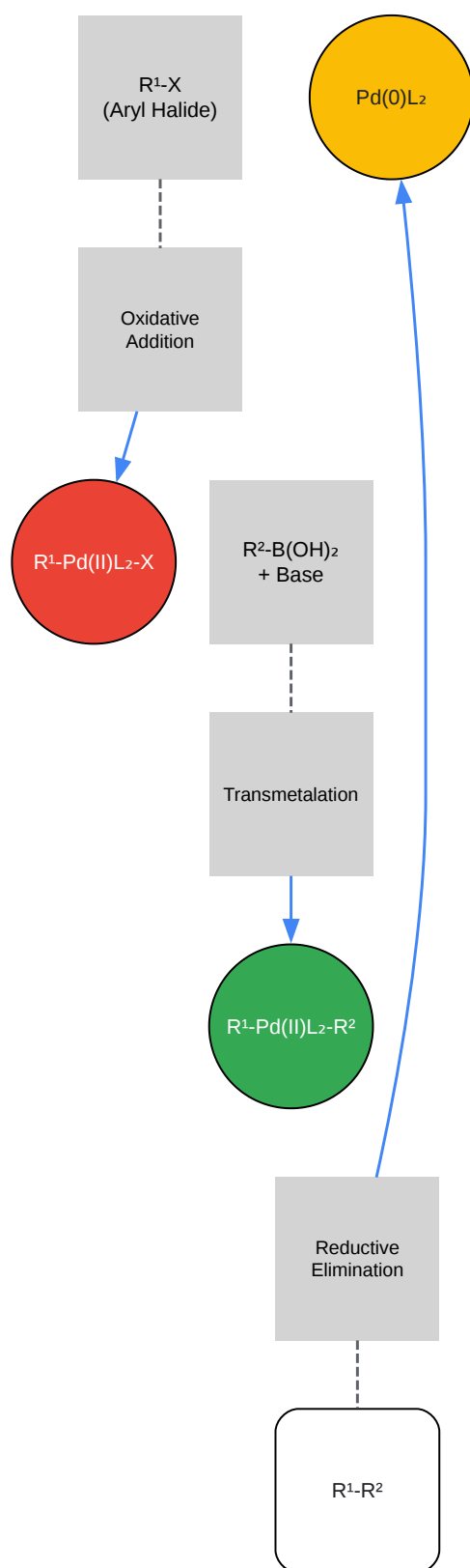
Caption: General synthetic workflow for amino-substituted phenylboronic acids.

## Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **(3-Amino-4-methoxyphenyl)boronic acid hydrochloride** is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is one of the most powerful and versatile methods for forming carbon-carbon bonds, specifically for creating biaryl structures which are prevalent in pharmaceuticals and functional materials.<sup>[7][8]</sup><sup>[9]</sup>

The reaction involves three key steps in its catalytic cycle:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the bond of an organic halide (e.g., an aryl bromide or iodide), forming a Pd(II) complex.
- **Transmetalation:** The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g.,  $K_2CO_3$ ,  $K_3PO_4$ ) to form a more nucleophilic boronate species.<sup>[10][11]</sup>
- **Reductive Elimination:** The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.<sup>[8]</sup>



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Applications in Drug Discovery and Development

Boronic acids are recognized as privileged structures in medicinal chemistry.<sup>[12]</sup> The boron atom's unique ability to form reversible covalent bonds with diols, including those in enzyme active sites and on cell surfaces, has led to the development of numerous boron-containing drugs.<sup>[13]</sup>

**(3-Amino-4-methoxyphenyl)boronic acid hydrochloride** serves as a key intermediate for synthesizing molecules with potential therapeutic activity. The biaryl motif it helps create is a cornerstone of many drug scaffolds. The amino and methoxy substituents provide handles for further chemical modification, allowing for the fine-tuning of a molecule's pharmacological properties, such as solubility, metabolic stability, and target binding affinity.

## Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a generalized, self-validating methodology for the coupling of **(3-Amino-4-methoxyphenyl)boronic acid hydrochloride** with an aryl bromide.

### Materials and Reagents

- **(3-Amino-4-methoxyphenyl)boronic acid hydrochloride** (1.2 equivalents)
- Aryl Bromide (1.0 equivalent)
- Palladium(II) Acetate [Pd(OAc)<sub>2</sub>] (2 mol%)
- SPhos (4 mol%)
- Potassium Phosphate (K<sub>3</sub>PO<sub>4</sub>), tribasic (3.0 equivalents)
- Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
- Inert gas (Nitrogen or Argon)

### Step-by-Step Procedure

- **Vessel Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Bromide (1.0 eq.), **(3-Amino-4-methoxyphenyl)boronic acid hydrochloride** (1.2 eq.), and  $K_3PO_4$  (3.0 eq.).
- **Catalyst Pre-mixing (Optional but Recommended):** In a separate vial, briefly mix the  $Pd(OAc)_2$  (0.02 eq.) and SPhos (0.04 eq.) in a small amount of the reaction solvent. This pre-formation of the active catalyst can improve reaction consistency.
- **Inert Atmosphere:** Seal the flask with a septum, and purge the vessel with an inert gas ( $N_2$  or Ar) for 10-15 minutes. This is critical as the  $Pd(0)$  catalyst is oxygen-sensitive.
- **Solvent and Catalyst Addition:** Add the degassed dioxane/water solvent mixture to the flask via syringe. Then, add the catalyst or catalyst premix.
- **Reaction:** Place the flask in a pre-heated oil bath (typically 80-100 °C) and stir vigorously.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

## Analytical Characterization

Confirming the identity and purity of **(3-Amino-4-methoxyphenyl)boronic acid hydrochloride** is essential before its use. Standard analytical techniques are employed for this purpose.

- **$^1H$  NMR (Proton Nuclear Magnetic Resonance):** The  $^1H$  NMR spectrum is the most informative tool. Key expected signals include:
  - A singlet for the methoxy ( $-OCH_3$ ) protons around 3.8-4.0 ppm.



- Distinct signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the three protons on the phenyl ring.
- Broad signals corresponding to the amine ( $\text{-NH}_3^+$ ) and boronic acid ( $\text{-B(OH)}_2$ ) protons, which are often exchangeable and may vary in chemical shift and appearance.
- $^{13}\text{C}$  NMR (Carbon Nuclear Magnetic Resonance): This technique confirms the carbon skeleton, showing distinct signals for the methoxy carbon, the six aromatic carbons (with C-B and C-N carbons having characteristic shifts), and any solvent carbons.
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum reveals the presence of key functional groups. Characteristic absorptions include N-H stretching from the ammonium salt, O-H stretching from the boronic acid, C-O stretching of the ether, and various C-H and C=C bands from the aromatic ring.
- MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. Typically, the spectrum will show the mass of the protonated free base.

Spectral data for this and related compounds can be found in various chemical databases.[\[14\]](#)  
[\[15\]](#)[\[16\]](#)

## Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling **(3-Amino-4-methoxyphenyl)boronic acid hydrochloride**.

- Hazards: This compound is classified as causing skin and eye irritation.[\[17\]](#)[\[18\]](#) Inhalation of dust should be avoided.
- Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[\[2\]](#)[\[19\]](#)
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[20\]](#) Avoid dust formation during transfer.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19] The material is moisture-sensitive, and exposure to air and humidity can lead to degradation.[2]
- Incompatibilities: Avoid contact with strong oxidizing agents.[17]

## Conclusion

**(3-Amino-4-methoxyphenyl)boronic acid hydrochloride** stands out as a highly functionalized and valuable building block in synthetic chemistry. Its capacity to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the strategic placement of its amino and methoxy groups, provides chemists with a powerful tool for the efficient synthesis of complex molecules. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the foundation for its successful application in pioneering research and development.

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